

Synthesis and Characterization of Dimethylamino-PEG11: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethylamino-PEG11	
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This technical guide provides a comprehensive overview of the synthesis and characterization of **Dimethylamino-PEG11**, a heterobifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). While specific literature detailing the synthesis of **Dimethylamino-PEG11** is not extensively available, this document outlines established methodologies for the synthesis and characterization of analogous amino-PEG derivatives, which can be adapted for the preparation of the target molecule.

Introduction to Dimethylamino-PEG11

Dimethylamino-PEG11, with a molecular weight of 529.66 g/mol and the chemical formula C24H51NO11, is a polyethylene glycol (PEG) derivative featuring a terminal dimethylamino group.[1] The PEG linker provides desirable pharmacokinetic properties, such as increased solubility and extended half-life, to the parent molecule. The terminal dimethylamino group serves as a versatile reactive handle for conjugation to various substrates. In the context of PROTACs, this functional group is crucial for linking a target protein-binding ligand to an E3 ligase-recruiting moiety.

Synthetic Methodologies

The synthesis of **Dimethylamino-PEG11** typically involves a multi-step process starting from a commercially available PEG derivative. A common strategy is the conversion of a terminal



hydroxyl group of a PEG molecule to a dimethylamino group. Below are generalized protocols adapted from the synthesis of similar amino-PEG compounds.

Two-Step Synthesis from Hydroxy-PEG11

A reliable method for introducing an amino group involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with dimethylamine.

Step 1: Activation of the Terminal Hydroxyl Group (Mesylation)

This step involves the conversion of the terminal hydroxyl group of PEG11-OH into a better leaving group, typically a mesylate.

Experimental Protocol: Mesylation of PEG11-OH

- Materials: PEG11-OH, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM, anhydrous), diethyl ether.
- Procedure:
 - Dissolve PEG11-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Add triethylamine (1.5 equivalents) dropwise to the solution.
 - Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.
 - Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
 - Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
 - Extract the aqueous layer with DCM.



- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure.
- Precipitate the product by adding cold diethyl ether to the concentrated solution.
- Collect the solid product by filtration and dry under vacuum to yield PEG11-OMs.

Step 2: Nucleophilic Substitution with Dimethylamine

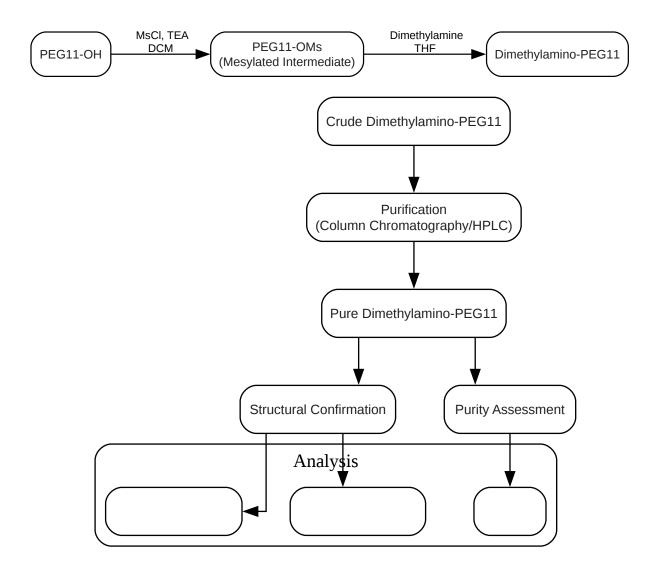
The mesylated PEG is then reacted with dimethylamine to yield the final product.

Experimental Protocol: Synthesis of **Dimethylamino-PEG11**

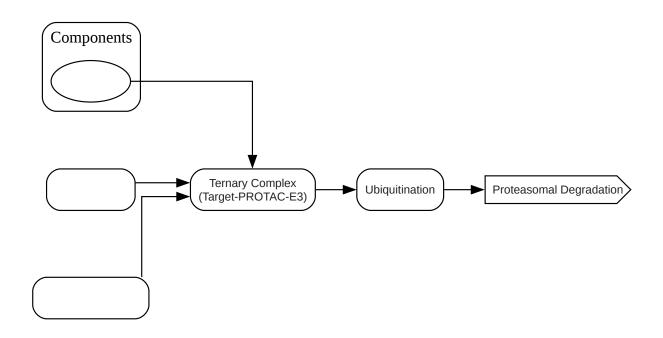
- Materials: PEG11-OMs, dimethylamine (solution in THF or as a gas), tetrahydrofuran (THF, anhydrous).
- Procedure:
 - Dissolve PEG11-OMs (1 equivalent) in anhydrous THF under an inert atmosphere.
 - Add an excess of dimethylamine (e.g., 3-5 equivalents) to the solution. The dimethylamine can be added as a solution in THF or bubbled through the reaction mixture as a gas.
 - Stir the reaction mixture at room temperature for 24-48 hours. The reaction may be gently heated to increase the rate of reaction.
 - Monitor the reaction by TLC or LC-MS.
 - Once the reaction is complete, remove the excess dimethylamine and solvent under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by preparative HPLC to obtain pure **Dimethylamino-PEG11**.

Synthesis Workflow









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References

- 1. rsc.org [rsc.org]
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